molecular formula C12H13N3O B6418954 N-[4-(1H-pyrazol-3-yl)phenyl]propanamide CAS No. 1209637-21-7

N-[4-(1H-pyrazol-3-yl)phenyl]propanamide

Cat. No.: B6418954
CAS No.: 1209637-21-7
M. Wt: 215.25 g/mol
InChI Key: DUALXAWNGLRRCV-UHFFFAOYSA-N
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Description

N-[4-(1H-pyrazol-3-yl)phenyl]propanamide is a chemical compound that features a pyrazole ring attached to a phenyl group, which is further connected to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-pyrazol-3-yl)phenyl]propanamide typically involves the formation of the pyrazole ring followed by its attachment to the phenyl group and subsequent amide formation. One common method involves the cyclization of hydrazine with a suitable diketone to form the pyrazole ring, which is then coupled with a phenyl derivative. The final step involves the formation of the amide bond through a reaction with propanoyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-pyrazol-3-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine under reducing conditions.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Applications

Building Block in Synthesis:
N-[4-(1H-pyrazol-3-yl)phenyl]propanamide serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Reactivity and Transformation:
The compound can undergo several chemical reactions:

  • Oxidation: The pyrazole ring can be oxidized to form pyrazole N-oxide derivatives.
  • Reduction: The amide group can be reduced to generate N-[4-(1H-pyrazol-3-yl)phenyl]propanamine.
  • Substitution: Electrophilic substitution on the phenyl ring can lead to halogenated derivatives.

Biological Applications

Enzyme Inhibition:
Research indicates that this compound may act as an enzyme inhibitor, particularly against kinases involved in various signaling pathways. This property is significant in drug design, especially for targeting diseases such as cancer .

Anti-inflammatory and Anticancer Properties:
Recent studies have highlighted the anti-inflammatory and anticancer potential of pyrazole derivatives. For instance:

  • Anti-inflammatory Activity: Pyrazole compounds have shown promising results in reducing inflammation, with specific derivatives demonstrating significant inhibition percentages in experimental models.
  • Anticancer Activity: Various pyrazole-containing compounds have been evaluated for their cytotoxic effects on cancer cell lines. For example, certain derivatives exhibited IC50 values indicating potent anticancer activity against breast cancer cell lines .

Medicinal Applications

Therapeutic Uses:
this compound is being explored for its potential therapeutic applications:

  • Anticancer Drugs: The compound's structure is similar to known anticancer agents, suggesting its utility in developing new drugs with fewer side effects.
  • Neurodegenerative Disorders: Pyrazole derivatives have been studied for their efficacy in treating neurodegenerative conditions, showcasing their broad pharmacological profile .

Case Studies and Research Findings

StudyFindings
Abadi et al.Developed 1,3,4-trisubstituted pyrazole derivatives with significant cytotoxic potential against MCF7 and SF-268 cell lines (GI50 values of 3.79 µM) .
Bouabdallah et al.Reported on N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline showing IC50 values of 3.25 mg/mL against Hep-2 cells .
Huang et al.Assessed anticancer potential of pyrazole derivatives with CDK2 inhibitory properties, achieving IC50 values as low as 0.98 µM .

Mechanism of Action

The mechanism of action of N-[4-(1H-pyrazol-3-yl)phenyl]propanamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to the desired therapeutic effects such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1H-pyrazol-3-yl)phenyl]acetamide
  • N-[4-(1H-pyrazol-3-yl)phenyl]butanamide
  • N-[4-(1H-pyrazol-3-yl)phenyl]benzamide

Uniqueness

N-[4-(1H-pyrazol-3-yl)phenyl]propanamide is unique due to its specific structural features that confer distinct chemical reactivity and biological activity. The presence of the propanamide group, as opposed to other alkyl or aryl amides, can influence its solubility, stability, and interaction with biological targets .

Biological Activity

N-[4-(1H-pyrazol-3-yl)phenyl]propanamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its distinct pyrazole moiety, which is known to contribute to various biological activities. The compound's chemical formula is C18H17N3OC_{18}H_{17}N_3O, and it features a propanamide functional group attached to a phenyl ring substituted with a pyrazole.

Research indicates that compounds containing pyrazole structures often act through multiple mechanisms, including:

  • Inhibition of Kinases : Many pyrazole derivatives have been shown to inhibit specific kinases involved in cancer progression. For instance, certain derivatives have demonstrated the ability to inhibit integrin-linked kinase (ILK), which is crucial for cell survival and proliferation in cancer cells .
  • Induction of Apoptosis and Autophagy : Studies have shown that this compound can induce both apoptosis and autophagy in cancer cells. The induction of autophagy often precedes apoptosis, indicating a complex interplay between these two processes .

Efficacy Against Cancer Cell Lines

Numerous studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Below is a summary of key findings:

Cell Line IC50 (μM) Mechanism Reference
PC-3 (Prostate)1 - 2.5ILK inhibition; Akt dephosphorylation
MDA-MB-231 (Breast)1 - 2.5Induction of apoptosis and autophagy
Hep-20.74 mg/mLCytotoxic potential
A54926Induction of autophagy without apoptosis

Study on ILK Inhibition

A notable study investigated the effects of a related compound (N-Methyl-3-(1-(4-(piperazin-1-yl)phenyl)-5-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)-1H-pyrazol-3-yl)propanamide) on prostate cancer cells. This compound exhibited potent inhibition of ILK with an IC50 value of 0.6 μM and demonstrated significant cytotoxicity against prostate and breast cancer cell lines while sparing normal epithelial cells . The study highlighted the compound's ability to facilitate the dephosphorylation of Akt at Ser-473, suggesting a targeted approach to disrupt cancer cell survival pathways.

Autophagy-Inducing Properties

Another investigation focused on the autophagic effects induced by this compound in A549 lung cancer cells. The findings revealed that at lower concentrations, the compound triggered autophagy without leading to apoptosis, indicating its potential as a therapeutic agent that could selectively induce cellular stress responses in cancer cells while minimizing damage to normal cells .

Properties

IUPAC Name

N-[4-(1H-pyrazol-5-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-2-12(16)14-10-5-3-9(4-6-10)11-7-8-13-15-11/h3-8H,2H2,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUALXAWNGLRRCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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